N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c19-15-6-3-7-16(11-15)24-18(21-22-23-24)12-20-27(25,26)17-9-8-13-4-1-2-5-14(13)10-17/h1-11,20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTGIROTVXJXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide can be achieved through several synthetic routes. One common approach involves the formation of the tetrazole ring via a cycloaddition reaction between an azide and a nitrile compound. This is followed by the introduction of the 3-fluorophenyl group through a coupling reaction. The final step involves sulfonylation of the naphthalene ring to form the naphthalene-2-sulfonamide.
Industrial Production Methods
Industrial production methods often use automated flow chemistry to enhance yield and reduce reaction times. Catalysts such as palladium and platinum are employed to facilitate various stages of the reaction, ensuring high efficiency and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reduction can yield amines or other reduced forms.
Substitution: : Undergoes electrophilic and nucleophilic substitutions at the naphthalene ring or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: : Using hydrogen in the presence of a palladium catalyst.
Substitution: : Employing reagents like alkyl halides, sulfonyl chlorides, or Grignard reagents under anhydrous conditions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Primary or secondary amines.
Substitution Products: : Varied, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactive sites provide versatility for various chemical transformations.
Biology
Biologically, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide exhibits potential as a biochemical probe due to its ability to bind selectively to certain biomolecules.
Medicine
Medically, research has indicated its potential as a pharmaceutical intermediate. Its unique structure suggests applications in drug development, particularly for designing inhibitors or receptor modulators.
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its robust chemical properties and reactivity.
Mechanism of Action
The mechanism by which N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their function or altering their activity pathways. The exact pathways can be highly specific, involving complex biochemical interactions at the molecular level.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally similar analogs:
Key Observations :
- Substituent Effects : The bromine in ’s compound increases molecular weight and may influence electronic properties, while the propane sulfonamide in offers conformational flexibility .
- Pharmaceutical Relevance : Analogues like candesartan () demonstrate the importance of tetrazole-sulfonamide hybrids in drug design, particularly for cardiovascular targets .
Biological Activity
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide, with the CAS number 920466-80-4, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.4 g/mol. The compound features a naphthalene sulfonamide core, which is known for its biological activity, particularly in the inhibition of various enzymes and receptors.
| Property | Value |
|---|---|
| CAS Number | 920466-80-4 |
| Molecular Formula | C18H14FN5O2S |
| Molecular Weight | 383.4 g/mol |
| Chemical Structure | Chemical Structure |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Tetrazole Ring : The synthesis begins with the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide, which is then cyclized to create the tetrazole ring.
- Sulfonamide Formation : The naphthalene-2-sulfonyl chloride is reacted with the tetrazole derivative in the presence of a base such as triethylamine to yield the final sulfonamide product.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The tetrazole ring and sulfonamide group facilitate strong hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The presence of the fluorophenyl group may enhance binding affinity and specificity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related tetrazole compound demonstrated potent inhibitory effects on ribonucleotide reductase (RR), an established target in cancer therapy, with an IC50 value of 5.3 µM in vitro . This suggests that the compound may also possess similar anticancer properties.
Antimicrobial Activity
The biological activity of sulfonamides has been well-documented in antimicrobial applications. Compounds containing naphthalene sulfonamide moieties have shown efficacy against various bacterial strains, indicating potential for further exploration in treating infections .
Study on Antimalarial Activity
In a study examining antimalarial properties, related compounds were tested against Plasmodium falciparum strains. One such compound exhibited significant suppression of parasite growth in both in vitro and in vivo models, suggesting that derivatives of naphthalene sulfonamides could be explored for antimalarial applications .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has highlighted that modifications to the tetrazole and naphthalene structures can significantly influence biological activity. For instance, variations in substituents on the phenyl ring can enhance or diminish binding affinity to target enzymes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution for sulfonamide formation and copper-catalyzed cycloaddition for tetrazole ring assembly. For example, intermediates like (prop-2-yn-1-yloxy)naphthalene can react with azido precursors under mild conditions (e.g., room temperature, int-BuOH-H2O solvent system) to yield tetrazole derivatives . Purification via column chromatography (dichloromethane/ethyl acetate) and recrystallization (ethanol) ensures high purity .
Q. How can NMR and HRMS be optimized for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for diagnostic signals:
- Tetrazole protons: δ 8.3–8.4 ppm (singlet).
- Sulfonamide NH: δ ~10.8 ppm (broad).
- Naphthalene aromatic protons: δ 7.2–8.4 ppm .
- HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For derivatives, isotopic patterns for fluorine (m/z +19) and chlorine (m/z +2) aid validation .
Q. What stability considerations are critical for handling this compound in aqueous/organic media?
- Methodological Answer :
- Hydrolysis : The sulfonamide group is susceptible to acidic/basic hydrolysis. Stability assays (pH 3–9, 37°C) with HPLC monitoring are recommended to identify degradation products .
- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation of the naphthalene moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core Modifications : Replace the 3-fluorophenyl group with 3,4-difluorophenyl or chlorophenyl to assess halogen effects on target binding .
- Functional Group Additions : Introduce methyl/propyl chains to the sulfonamide nitrogen to enhance lipophilicity and blood-brain barrier penetration .
- Assay Selection : Use competitive binding assays (e.g., surface plasmon resonance) for receptor affinity and cell-based viability assays (e.g., MTT) for cytotoxicity profiling .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. whole-cell assays) to rule out false positives from off-target effects .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify metabolites that may alter activity in vivo vs. in vitro .
- Crystallographic Analysis : Use SHELX-refined X-ray structures to correlate binding pocket interactions (e.g., hydrogen bonds with tetrazole/sulfonamide groups) with activity variations .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with targets like DPP-IV or AT1R, focusing on key residues (e.g., Tyr547 for DPP-IV) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in aqueous environments .
- QSAR Models : Apply partial least squares (PLS) regression to correlate logP, polar surface area, and IC50 values from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
